DGJ-pFPhT
Description
Properties
CAS No. |
1609458-32-3 |
|---|---|
Molecular Formula |
C13H17FN2O4S |
Molecular Weight |
316.3474 |
IUPAC Name |
(2R,3S,4R,5S)-N-(4-fluorophenyl)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C13H17FN2O4S/c14-7-1-3-8(4-2-7)15-13(21)16-5-10(18)12(20)11(19)9(16)6-17/h1-4,9-12,17-20H,5-6H2,(H,15,21)/t9-,10+,11+,12-/m1/s1 |
InChI Key |
WPBCEOLJVINCLL-NOOOWODRSA-N |
SMILES |
O[C@@H]1[C@H](O)[C@@H](O)CN(C(NC2=CC=C(F)C=C2)=S)[C@@H]1CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DGJ-pFPhT; DGJ pFPhT; DGJpFPhT; |
Origin of Product |
United States |
Design and Synthetic Strategies for Dgj Pfpht and Analogues
Conceptual Basis for N'-Arylthiourea Modification of 1-Deoxynojirimycin (B1663644) (DGJ)
The conceptual basis for modifying 1-deoxynojirimycin (DGJ) with N'-arylthiourea groups stems from the desire to create pharmacological chaperones with improved binding affinity and specificity for target enzymes. nih.govtandfonline.com DGJ itself is an iminosugar that can act as a chaperone for certain glycosidases. taylorandfrancis.comresearchgate.net The introduction of an arylthiourea moiety, as seen in DGJ-pFPhT (N'-(p-fluorophenyl) DGJ), allows for additional interactions with the enzyme's active site or surrounding regions, potentially leading to enhanced stabilization and rescue of misfolded enzymes. nih.govscispace.com This modification explores the chemical space around the iminosugar scaffold to optimize interactions beyond those provided by the sugar mimic alone. taylorandfrancis.com
Methodologies for DGJ-Arylthiourea (DGJ-ArT) Synthesis
The synthesis of DGJ-arylthiourea (DGJ-ArT) derivatives, including this compound, involves methodologies that facilitate the coupling of the iminosugar core with the desired arylthiourea group. nih.govacs.org General approaches for synthesizing arylthioureas often involve the reaction of an amine with an isothiocyanate or the condensation of arylthioureas with carboxylic acids. acs.orgconicet.gov.arresearchgate.net
"Click-Type" Conjugation Approaches in DGJ-ArT Synthesis
While the provided text does not explicitly detail "click-type" conjugation specifically for DGJ-ArT synthesis, "click chemistry" in general refers to a set of efficient, reliable, and modular reactions used to join molecular building blocks. acs.orgpcbiochemres.comorganic-chemistry.org These reactions are often high-yielding, stereospecific, and can be performed under mild conditions with easily removable byproducts. acs.orgorganic-chemistry.org The most well-known "click" reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) which forms 1,2,3-triazoles. acs.orgorganic-chemistry.orgscielo.br The principles of click chemistry, focusing on modularity and efficiency, could potentially be applied or adapted for the synthesis of complex glycomimetics like DGJ-ArTs, although specific examples for DGJ-ArT are not provided in the search results. pcbiochemres.comresearchgate.netacs.org
Strategies for Introducing Aromatic Substituents
Introducing aromatic substituents onto the thiourea (B124793) moiety is a key strategy in the synthesis of DGJ-ArTs like this compound. nih.govbiocat.com This allows for diversification of the analogues and tuning of their properties. General strategies for introducing aromatic substituents in organic synthesis include electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr), depending on the nature of the aromatic ring and the desired substituent. rsc.orglibretexts.orglibretexts.orgunl.edu The synthesis of arylthioureas often involves the reaction of amines with isothiocyanates, where the aromatic ring is part of the isothiocyanate or the amine reactant. acs.orgresearchgate.net The specific method for introducing the para-fluorophenyl group in this compound would involve using a para-fluorophenyl-containing synthon in the thiourea formation step. nih.govbiocat.com
Rational Design Principles for Enhanced Enzyme Interactions
The rational design of this compound and its analogues for enhanced enzyme interactions is guided by an understanding of the molecular forces involved in protein-ligand binding. ucl.ac.ukacs.orgsemanticscholar.org This includes optimizing hydrogen bonding, exploiting hydrophobic interactions, and considering the structural complementarity between the ligand and the enzyme's active site. nih.govucl.ac.ukacs.orgkubinyi.denih.gov
Reinforcement of Hydrogen Bonding Capabilities
Hydrogen bonding plays a crucial role in the binding of DGJ-ArTs to target enzymes like α-Gal A. nih.govcore.ac.uk In the case of this compound, a strong hydrogen bond involving the aryl-N'H proton of the thiourea group and a catalytic aspartic acid residue (D231) of α-Gal A has been observed in co-crystal structures. nih.gov This interaction, along with hydrogen bonds involving the hydroxyl groups of the iminosugar core, contributes significantly to the binding affinity and stabilization of the enzyme. nih.govresearchgate.net Rational design aims to reinforce these favorable hydrogen bonding interactions by strategically placing hydrogen bond donors and acceptors on the ligand to complement those in the enzyme's binding site. nih.govkubinyi.denih.gov
Structural Diversification in sp2-Iminosugar Glycomimetics
This compound is an example of an sp2-iminosugar glycomimetic, characterized by the presence of a pseudoamide-type nitrogen with sp2 hybridization at the position of the ring oxygen in monosaccharides. tandfonline.comtaylorandfrancis.comresearchgate.net This structural feature offers chemical flexibility, facilitating the incorporation of diverse substituents, including arylthiourea groups. taylorandfrancis.comresearchgate.netresearchgate.net Structural diversification in sp2-iminosugar glycomimetics involves modifying the iminosugar core, the linker, and the appended group (like the arylthiourea) to explore the structure-activity relationship and optimize enzyme interactions. taylorandfrancis.comresearchgate.netresearchgate.net This diversification can lead to improved selectivity and potency towards specific glycosidases. tandfonline.comresearchgate.net
Molecular Interactions and Structural Biology of Dgj Pfpht
High-Resolution Co-Crystal Structures of DGJ-pFPhT with Target Enzymes
The primary insights into the binding of this compound to its target enzyme come from X-ray crystallography. These studies have elucidated the precise atomic interactions that underpin its function as a pharmacological chaperone.
The stability of the this compound:α-Gal A complex is maintained by a network of hydrogen bonds and other non-covalent interactions. A critical interaction is a strong hydrogen bond formed between the aryl-N'H thiourea (B124793) proton of this compound and the catalytic aspartic acid residue, D231, of α-Gal A. nih.gov This interaction is a key feature that reinforces the binding of the chaperone to the enzyme. Other residues within the active site also contribute to the binding affinity through various interactions with the iminosugar and the arylthiourea moiety of the molecule.
Key Interacting Residues in the α-Gal A Active Site
| Residue | Type of Interaction with this compound |
|---|---|
| D231 | Hydrogen Bond |
When compared to the binding of the parent iminosugar, 1-deoxygalactonojirimycin (DGJ), the arylthiourea extension of this compound allows for additional interactions within the active site of α-Gal A. While DGJ primarily interacts with residues that recognize the galactose-like core, the pFPhT group of this compound extends into a neighboring pocket, forming further contacts. This results in a different binding mode that contributes to its properties as a neutral amphiphilic pharmacological chaperone. The additional interactions provided by the arylthiourea group are crucial for the enhanced stabilizing effect observed with this class of compounds.
Comparison of Binding Features
| Feature | DGJ | This compound |
|---|---|---|
| Core Interaction | Iminosugar binding to catalytic residues | Iminosugar binding to catalytic residues |
| Additional Interactions | None | Arylthiourea group forms a key hydrogen bond with D231 and other contacts |
Conformational Changes Induced by this compound Binding
Pharmacological chaperones function by stabilizing the native conformation of mutant enzymes, thereby facilitating their proper folding and trafficking. While the high-resolution crystal structure does not show a large-scale change in the enzyme's backbone upon this compound binding, this does not preclude more subtle, functionally important conformational effects. The binding of this compound to the active site helps to lock the enzyme in a stable, properly folded state. This stabilization is particularly crucial for mutant forms of α-Gal A that are prone to misfolding and subsequent degradation in the endoplasmic reticulum. By favoring the native conformation, this compound ensures that more of the enzyme can pass the cellular quality control mechanisms and reach the lysosome, where it can exert its catalytic function. Molecular dynamics simulations of α-Gal A with and without chaperones can reveal subtle changes in protein flexibility and dynamics that are not apparent in static crystal structures.
Enzymological and Biochemical Characterization of Dgj Pfpht Activity
Modulation of Lysosomal Glycosidase Activity by DGJ-pFPhT
This compound has been investigated for its capacity to enhance the activity of specific lysosomal enzymes that are deficient in certain lysosomal storage disorders. The following sections detail its effects on alpha-galactosidase A and beta-hexosaminidase A.
Alpha-Galactosidase A (α-Gal A) Activity Enhancement in Fabry Disease Models
Fabry disease is an X-linked lysosomal storage disorder resulting from mutations in the GLA gene, which leads to a deficiency in α-galactosidase A (α-Gal A) activity. nih.gov This enzymatic defect causes the accumulation of globotriaosylceramide (Gb3) in various cells and tissues. nih.gov The iminosugar 1-deoxygalactonojirimycin (DGJ), also known as migalastat, is a pharmacological chaperone that has been extensively studied and approved for the treatment of Fabry disease in patients with amenable mutations. mdpi.commdpi.com As a derivative of DGJ, this compound is expected to share a similar mechanism of action.
DGJ functions by selectively binding to the active site of α-Gal A, which stabilizes the enzyme's conformation. nih.gov This stabilization helps misfolded mutant forms of α-Gal A to pass through the endoplasmic reticulum's quality control system, enabling their trafficking to the lysosome. nih.gov In Fabry patient-derived cell lines, DGJ has been shown to increase the levels of α-Gal A, with observed increases ranging from 1.5- to 28-fold for various missense mutations. nih.gov This enhancement of enzyme levels can lead to a reduction in the accumulated substrate, Gb3. nih.gov The effectiveness of DGJ is dependent on the specific mutation, with many missense mutations being responsive to this chaperone therapy. nih.gov
While direct studies on this compound's effect on α-Gal A are emerging, the extensive research on DGJ provides a strong foundation for understanding its potential therapeutic action in Fabry disease. A derivative of DGJ with a thiourea (B124793) modification has been shown to have a superior chaperoning effect compared to DGJ, indicating that modifications to the DGJ structure can enhance its efficacy. mdpi.com
| Cell Line/Model | Mutation | Baseline α-Gal A Activity (% of normal) | Fold Increase with DGJ | Reference |
| Fabry Patient Lymphoblasts | Various Missense | 0 - 52% | 1.5 to 28-fold | nih.gov |
| Human Fabry Fibroblasts | T194I | Residual | Significant | nih.gov |
| Human Fabry Fibroblasts | V390fsX8 | Residual | Significant | nih.gov |
Beta-Hexosaminidase A (HexA) Activity Enhancement in Tay-Sachs Disease Models
Tay-Sachs disease is an autosomal recessive neurodegenerative disorder caused by mutations in the HEXA gene, leading to a deficiency of the alpha-subunit of β-hexosaminidase A (HexA). nih.gov This deficiency results in the lysosomal accumulation of GM2 ganglioside, primarily in the brain. frontiersin.org The late-onset form of Tay-Sachs disease is often associated with residual HexA activity below 10% of normal levels, typically due to mutations that destabilize the enzyme. nih.gov
Research has identified this compound as a promising pharmacological chaperone for Tay-Sachs disease. researchgate.net Studies have shown that this compound can increase the lysosomal activity of HexA in fibroblasts from Tay-Sachs patients carrying the G269S mutation, which is prevalent in the late-onset form of the disease. nih.govresearchgate.net By stabilizing the mutant HexA, this compound facilitates its proper folding and transport to the lysosome, thereby increasing the cellular levels of the active enzyme. nih.gov
| Compound | Cell Line | Mutation | Effect on HexA Activity | Reference |
| This compound | Tay-Sachs Patient Fibroblasts | G269S | Increased lysosomal activity | nih.govresearchgate.net |
| Pyrimethamine | Patient cells | αG269S | Stabilized the enzyme | frontiersin.org |
Evaluation of Enzyme Selectivity Profiles
A critical aspect of pharmacological chaperone therapy is the selectivity of the chaperone for the target enzyme to minimize off-target effects. DGJ and its derivatives are designed to mimic the structure of the enzyme's natural substrate, which confers a degree of selectivity. nih.gov DGJ, for instance, is a galactose analog and thus shows selectivity for α-galactosidase A. nih.gov
This compound, on the other hand, is part of a class of sp2-iminosugar glycomimetics related to N-acetylgalactosamine (GalNAc). nih.gov This structural feature allows it to selectively inhibit human HexA. nih.gov A significant challenge in developing chaperones for Tay-Sachs disease is avoiding the inhibition of O-glucosaminidase (OGA), an enzyme that also processes substrates with N-acetylglucosamine residues. This compound has been designed to achieve selectivity for HexA over OGA. nih.gov
Competitive Inhibition Mechanisms and Chaperone Dissociation
Pharmacological chaperones like this compound are typically competitive inhibitors of their target enzymes. They bind to the active site of the enzyme, and this binding event is what stabilizes the protein's conformation. nih.gov For a chaperone to be effective, it must bind with sufficient affinity in the neutral pH environment of the endoplasmic reticulum to facilitate folding and trafficking. However, once in the lysosome, the chaperone must dissociate from the enzyme to allow the natural substrate to be processed. mdpi.com
The dissociation is often facilitated by the acidic pH of the lysosome and the high concentration of the natural substrate, which competes with the chaperone for binding to the active site. nih.gov The reversible nature of the binding is crucial for the therapeutic effect. mdpi.com
pH-Dependent Binding and Chaperone Efficacy
The efficacy of pharmacological chaperones is often pH-dependent, which is a desirable characteristic given the different pH environments of the endoplasmic reticulum (around 7.4) and the lysosome (around 4.5-5.0). An ideal chaperone would exhibit strong binding at a neutral pH to stabilize the enzyme during its transit and weaker binding at an acidic pH to allow for its displacement by the substrate in the lysosome. mdpi.com
DGJ has been shown to be a potent inhibitor of α-Gal A at both neutral and acidic pH. mdpi.com this compound has been specifically designed to have a ten-fold lower inhibitory potency at pH 5 compared to pH 7, which is a favorable characteristic for a pharmacological chaperone for Tay-Sachs disease. nih.gov This pH-dependent binding profile suggests that this compound can effectively stabilize HexA in the endoplasmic reticulum and then dissociate in the lysosome, allowing for the degradation of GM2 ganglioside.
Thermal Stability and Proteostasis Regulation of Mutant Enzymes by this compound
Many mutations that cause lysosomal storage disorders lead to a decrease in the thermal stability of the affected enzyme, making it prone to misfolding and degradation. nih.govnih.gov Pharmacological chaperones can increase the thermal stability of these mutant enzymes. For example, DGJ has been shown to increase the thermal stability of α-Gal A in a dose-dependent manner. researchgate.net
By binding to and stabilizing the mutant enzyme, this compound helps to maintain its proper conformation, thereby preventing its premature degradation by the cell's quality control machinery, a process known as proteostasis. nih.govelifesciences.orgbiorxiv.org This allows a greater quantity of the mutant enzyme to be successfully trafficked to the lysosome, where it can exert its catalytic activity. nih.gov The enhancement of protein stability is a key mechanism through which pharmacological chaperones regulate proteostasis and restore function to mutant enzymes. researchgate.net
Cellular and Subcellular Effects of Dgj Pfpht in Disease Models
Restoration of Mutant Enzyme Trafficking and Localization
Mutations in the GLA gene lead to the production of misfolded alpha-Gal A enzyme variants that are often retained in the endoplasmic reticulum (ER) and subsequently degraded, preventing their transit to the lysosome where they are needed to break down substrates like globotriaosylceramide (Gb3). Pharmacological chaperones like DGJ-pFPhT are designed to bind to these misfolded enzymes, stabilizing their conformation and facilitating their proper folding and trafficking through the cellular secretory pathway. core.ac.ukcsic.es
Endoplasmic Reticulum (ER) Exit and Golgi Apparatus Maturation
While specific detailed studies on the ER exit and Golgi maturation steps mediated by this compound are not extensively detailed in the available information, the fundamental mechanism of pharmacological chaperones for lysosomal enzymes involves stabilizing the misfolded protein in the ER. This stabilization is crucial for the enzyme to pass the quality control checkpoints in the ER, allowing it to exit this organelle and proceed through the Golgi apparatus for further modification and sorting. The ability of this compound to act as a chaperone suggests it facilitates this crucial early step in the protein trafficking pathway, enabling the mutant enzyme to move beyond the ER retention and degradation machinery. core.ac.ukcsic.es
Lysosomal Targeting and Activity Restoration
A key finding in the study of this compound is its capacity to promote the delivery of mutant alpha-Gal A to the lysosome and restore enzymatic activity. core.ac.ukcsic.es Studies in Fabry disease fibroblasts expressing specific mutations, such as Q279E or R301Q, demonstrated that treatment with this compound significantly increased alpha-Gal A activity compared to untreated cells. core.ac.ukcsic.es This indicates that the compound successfully chaperoned the misfolded enzyme through the cellular trafficking pathway to its functional location within the lysosome. core.ac.ukcsic.es The increase in enzyme activity is a direct measure of the functional rescue achieved by this compound. core.ac.ukcsic.es
The following table summarizes representative data on the enzyme activity increase observed with this compound treatment:
| Cell Line (Fabry Fibroblast Mutation) | Treatment (Concentration) | Alpha-Gal A Activity Increase (Fold vs Untreated) | Source |
| Q279E | This compound (30 mM) | Up to 7-fold | core.ac.ukcsic.es |
| R301Q | This compound (30 mM) | Up to 7-fold | core.ac.ukcsic.es |
Immunofluorescence and Colocalization Analysis in Fibroblast Models
Immunofluorescence analysis has been a valuable tool to visualize the cellular localization of alpha-Gal A in fibroblast models of Fabry disease and assess the impact of this compound treatment. These studies have revealed that in untreated Fabry fibroblasts with certain mutations, the misfolded alpha-Gal A enzyme shows abnormal localization, often retained in the ER. Upon treatment with this compound, immunofluorescence analysis demonstrated improved trafficking of the enzyme. core.ac.ukcsic.es Colocalization studies, typically involving staining for alpha-Gal A and lysosomal markers, have provided evidence that the rescued enzyme successfully reaches the lysosomes. core.ac.ukcsic.es This visual confirmation supports the biochemical findings of restored lysosomal enzyme activity. core.ac.ukcsic.es
Impact on Substrate Accumulation in Cellular Disease Models
The primary consequence of deficient alpha-Gal A activity in Fabry disease is the lysosomal accumulation of its main substrate, globotriaosylceramide (Gb3). frontiersin.org Therefore, a critical measure of the efficacy of a pharmacological chaperone is its ability to reduce this accumulated substrate in cellular models.
Reduction of Globotriaosylceramide (Gb3) in Fabry Fibroblasts
Studies utilizing Fabry fibroblasts, particularly those with the Q279E mutation, have shown that treatment with this compound leads to a significant reduction in the accumulation of globotriaosylceramide. core.ac.ukcsic.es This reduction in Gb3 levels, observed through methods like immunofluorescence analysis, indicates that the rescued and relocalized alpha-Gal A enzyme is functionally active within the lysosome and capable of processing its natural substrate. core.ac.ukcsic.es The decrease in accumulated Gb3 is a direct demonstration of the therapeutic potential of this compound at the cellular level. core.ac.ukcsic.es
Influence on Cellular Homeostasis and Autophagy Pathways
Lysosomal storage disorders, including Fabry disease, can disrupt cellular homeostasis and affect various cellular pathways, including autophagy. Autophagy is a crucial cellular process for degrading and recycling damaged organelles and protein aggregates, and its impairment can contribute to cellular dysfunction. Research has begun to explore the influence of pharmacological chaperones like this compound on these pathways in the context of Fabry disease. While detailed mechanisms require further investigation, studies have indicated that this compound may have effects related to the impairment of autophagy in Fabry disease fibroblasts. scispace.com This suggests a potential role for this compound in modulating cellular clearance mechanisms beyond just restoring the primary deficient enzyme activity. scispace.com
Investigation of Synergistic Effects with Proteostasis Regulators (e.g., 4-Phenylbutyric Acid)
Proteostasis regulators, such as 4-phenylbutyric acid (4-PBA), are known to influence cellular protein homeostasis by mechanisms including the alleviation of endoplasmic reticulum (ER) stress and prevention of misfolded protein aggregation nih.govresearchgate.net. 4-PBA, a low molecular weight fatty acid, acts as a chemical chaperone by interacting with hydrophobic regions of unfolded proteins, thereby supporting the folding process and reducing ER stress nih.govresearchgate.net. It has been shown to attenuate the activation of the unfolded protein response (UPR), a cellular repair mechanism triggered by the accumulation of misfolded proteins in the ER nih.gov. Studies have explored the potential for synergistic effects between pharmacological chaperones and proteostasis regulators in enhancing the rescue of misfolded proteins.
Comparative Cellular Studies with Other Pharmacological Chaperones
This compound has been evaluated in comparative cellular studies alongside other pharmacological chaperones, particularly in the context of lysosomal storage disorders like Fabry disease. These studies aim to assess the relative efficacy of this compound in rescuing the activity of mutant enzymes compared to established or other investigational chaperones.
This compound, described as an N'-p-fluorophenyl DGJ-ArT, has been shown to behave as a very efficient chaperone for alpha-Gal A, the enzyme deficient in Fabry disease csic.escore.ac.uk. In studies using Fabry disease fibroblasts expressing specific alpha-Gal A mutations (e.g., Q279E or R301Q), this compound promoted significant increases in enzyme activity compared to untreated cells csic.escore.ac.uk. These increases were reported to be up to 7-fold when used at a concentration of 30 mM core.ac.uk. This level of enhancement was noted to triple the effect observed with DGJ (migalastat) at its optimal concentration of 20 mM core.ac.uk.
Comparative studies have also included other iminosugar-based chaperones. For instance, a comparative study involving DGJ and galactostatin (B35436) bisulfite (GBS) in COS-7 cells expressing the human M51I alpha-Gal A mutant showed that both iminosugars increased enzyme activity by about 2.5-fold at a concentration of 20 mM csic.escore.ac.uk. In contrast, this compound demonstrated a superior ability to enhance enzyme activity in different mutant contexts csic.escore.ac.uk.
Beyond enzyme activity levels, comparative studies have also examined the impact of this compound and other chaperones on cellular pathology. Immunofluorescence analyses in Q279E fibroblasts treated with DGJ-ArTs, including this compound, revealed a significant reduction in the accumulation of globotriaosylceramide, the substrate that accumulates in Fabry disease core.ac.uk. This indicates that the rescued enzyme, stabilized by the chaperone, is functionally active within the lysosome and capable of processing its substrate core.ac.uk.
Further investigations using COS-7 cells transiently transfected with wild-type and 17 different missense mutants of alpha-Gal A demonstrated that DGJ-ArT chaperones, including this compound, significantly enhanced the activities of at least 15 of these mutants core.ac.uk. Additionally, DGJ-ArT chaperones were found to be efficient at correcting impaired autophagy, a cellular process often disrupted in lysosomal storage diseases core.ac.uk.
While the provided search results highlight the efficacy of this compound in the context of alpha-Gal A and Fabry disease, other pharmacological chaperones like 6S-NBI-DGJ have been studied for different lysosomal storage disorders such as GM1 gangliosidosis, showing significant enzyme activity enhancement in patient fibroblasts researchgate.net. These comparisons underscore that the effectiveness of pharmacological chaperones can be specific to both the target enzyme and the particular mutation.
The crystal structure analysis of the complex between alpha-Gal A and this compound has provided insights into the molecular basis of its chaperoning effect, supporting the hypothesis that the strong hydrogen-bond donor capabilities of the thiourea (B124793) proton, influenced by the electron-withdrawing effect of the aromatic substituent, reinforce the stabilization of the enzyme complex scispace.comcore.ac.uk.
Based on the available data, this compound appears to be a potent pharmacological chaperone for certain alpha-Gal A mutants, demonstrating superior enzyme activity enhancement compared to DGJ in specific cellular models of Fabry disease csic.escore.ac.uk. Its ability to reduce substrate accumulation and correct impaired autophagy further highlights its potential cellular benefits core.ac.uk.
Here is a summary of comparative enzyme activity enhancement data based on the provided text:
| Compound | Enzyme/Mutation Studied | Cell Type | Concentration | Reported Activity Enhancement (vs. untreated) | Citation |
| This compound | alpha-Gal A (Q279E or R301Q) | Fabry disease fibroblasts | 30 mM | Up to 7-fold | core.ac.uk |
| DGJ | alpha-Gal A (Q279E or R301Q) | Fabry disease fibroblasts | 20 mM | Approximately 2.3-fold (one-third of DGJ-ArTs effect) | core.ac.uk |
| DGJ | alpha-Gal A (M51I) | COS-7 cells | 20 mM | About 2.5-fold | csic.escore.ac.uk |
| GBS | alpha-Gal A (M51I) | COS-7 cells | 20 mM | About 2.5-fold | csic.escore.ac.uk |
| 6S-NBI-DGJ | beta-Gal (p. Arg201Cys) | GM1 gangliosidosis fibroblasts | Not specified | Sixfold | researchgate.net |
Note: The data in the table is based on interpretations of the text provided in the search snippets. Specific experimental conditions and full data sets may vary across studies.
Advancements in Research Methodologies for Dgj Pfpht Evaluation
Development and Application of Advanced In Vitro Cellular Models
In vitro cellular models are fundamental in preclinical research, offering a controlled environment to study the cellular and molecular effects of therapeutic compounds. For DGJ-pFPhT, a variety of these models have been employed, each with unique advantages for assessing its efficacy and mechanism.
Patient-Derived Fibroblast Cultures
A cornerstone in the personalized medicine approach to studying Fabry disease and the effects of pharmacological chaperones like this compound is the use of patient-derived fibroblast cultures. nih.govnih.gov These cells, typically obtained from skin biopsies of patients, carry the specific genetic mutations responsible for the disease. nih.govresearchgate.net This allows researchers to study the disease phenotype and the therapeutic response in a patient-specific context. nih.govnih.gov
The process involves establishing primary fibroblast cell lines from the biopsy tissue. nih.govresearchgate.net These cultured fibroblasts retain the patient's genetic and biochemical characteristics, including the deficient α-galactosidase A (α-Gal A) activity and the accumulation of globotriaosylceramide (Gb3) in lysosomes, which are hallmarks of Fabry disease. nih.govnih.gov
Researchers utilize these fibroblast models to assess the ability of this compound to act as a pharmacological chaperone. Key parameters evaluated include the restoration of α-Gal A enzyme activity, the reduction of accumulated Gb3, and the proper trafficking of the mutant enzyme from the endoplasmic reticulum to the lysosome. nih.gov Studies have demonstrated that chaperones can stabilize mutant α-Gal A, facilitating its correct folding and transport, thereby increasing its residual activity in cultured fibroblasts. nih.gov
Table 1: Application of Patient-Derived Fibroblasts in this compound Research
| Feature | Description | Reference |
|---|---|---|
| Cell Source | Skin punch biopsies from Fabry disease patients. | nih.gov |
| Key Pathology | Deficient α-Gal A activity and lysosomal Gb3 accumulation. | nih.govnih.gov |
| Therapeutic Evaluation | Assessment of this compound's ability to increase α-Gal A activity and reduce Gb3 levels. | nih.gov |
| Advantages | Patient-specific mutation analysis and personalized therapeutic response prediction. | nih.govnih.gov |
Induced Pluripotent Stem Cell (iPSC) Models for Specific Mutations
The advent of induced pluripotent stem cell (iPSC) technology has revolutionized disease modeling. nih.gov By reprogramming somatic cells, such as fibroblasts from Fabry disease patients, into iPSCs, researchers can then differentiate them into various cell types affected by the disease, which are often difficult to obtain directly from patients, such as cardiomyocytes and kidney cells. nih.govmdpi.com This approach provides a renewable source of patient- and mutation-specific cells for in-depth studies. nih.gov
These iPSC-derived models are instrumental in investigating the cell-type-specific pathology of Fabry disease and the efficacy of this compound in clinically relevant cells. For instance, iPSC-derived cardiomyocytes from Fabry patients have been shown to recapitulate key features of Fabry cardiomyopathy, including cellular hypertrophy and impaired contractility. mdpi.com In these models, this compound can be evaluated for its ability to rescue the disease phenotype, such as reducing Gb3 accumulation and improving cellular function. mdpi.com
The use of CRISPR-Cas9 gene-editing technology in conjunction with iPSCs allows for the creation of isogenic control lines, where the disease-causing mutation is corrected. mdpi.com This provides a highly controlled experimental system to unequivocally attribute observed pathological changes to the specific mutation and to assess the corrective effects of this compound.
Table 2: Characteristics of iPSC Models in this compound Evaluation
| Model Aspect | Details | Reference |
|---|---|---|
| Source Cells | Reprogrammed somatic cells (e.g., skin fibroblasts) from Fabry patients. | mdpi.com |
| Differentiated Cell Types | Cardiomyocytes, kidney cells, and other disease-relevant cell types. | nih.govmdpi.com |
| Disease Phenotypes | Recapitulation of cell-type-specific pathologies like cardiomyocyte hypertrophy. | mdpi.com |
| Therapeutic Assessment | Evaluation of this compound's efficacy in rescuing disease phenotypes in specific cell lineages. | mdpi.com |
| Advanced Techniques | Use of CRISPR-Cas9 for generating isogenic controls. | mdpi.com |
COS-7 Cell Transfection Systems for Enzyme Studies
COS-7 cells, a cell line derived from monkey kidney tissue, are widely used in cell biology for transient transfection studies. cos-7.comupenn.edu Their high transfection efficiency and robust protein expression capabilities make them an ideal system for studying the effects of specific mutations on enzyme function and the mechanism of action of pharmacological chaperones like this compound. upenn.edunih.gov
In this system, researchers introduce a plasmid containing the gene for a specific mutant form of α-Gal A into the COS-7 cells. upenn.edu The cells then overexpress this mutant enzyme, allowing for detailed biochemical characterization. This includes measuring the enzyme's residual activity, its stability, and its subcellular localization.
The COS-7 transfection system is particularly valuable for screening the efficacy of a panel of pharmacological chaperones on various α-Gal A mutations. By incubating the transfected cells with this compound, scientists can quantify its ability to increase the activity and promote the proper trafficking of different mutant forms of the enzyme. This provides crucial information on which mutations are amenable to chaperone therapy.
Biophysical Techniques for Ligand-Enzyme Interaction Analysis
Understanding the direct interaction between a pharmacological chaperone and its target enzyme is crucial for rational drug design and optimization. Biophysical techniques provide high-resolution information on the structural and energetic aspects of this interaction.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively measure the thermodynamic parameters of binding interactions in solution. researchgate.netresearchgate.net This method directly measures the heat released or absorbed during the binding event between a ligand, such as this compound, and its target macromolecule, typically a protein. The directness of the measurement is a key advantage, as it does not require labeling or modification of the interacting components, thus preserving their native states. researchgate.net
In the evaluation of this compound, ITC is employed to determine its binding affinity for its target enzyme, glucocerebrosidase (GCase). The experiment involves titrating a solution of this compound into a sample cell containing a known concentration of the GCase enzyme. As the molecules interact, heat changes are detected by the calorimeter. Successive injections eventually lead to the saturation of the enzyme's binding sites. researchgate.net
The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm to a specific model yields critical thermodynamic data, including the binding affinity (Ka) or its reciprocal, the dissociation constant (Kd), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). thermofisher.com For a pharmacological chaperone like this compound, a high binding affinity (low Kd value) is often a desirable characteristic, indicating a strong and specific interaction with the target enzyme.
Table 1: Representative Thermodynamic Parameters Measured by ITC
This table illustrates the type of data obtained from an ITC experiment for a pharmacological chaperone binding to its target enzyme. The values are representative and not specific findings for this compound.
| Parameter | Description | Representative Value |
|---|---|---|
| Stoichiometry (n) | The number of ligand molecules that bind to a single protein molecule. | ~1 |
| Dissociation Constant (Kd) | A measure of binding affinity; lower values indicate stronger binding. | Nanomolar (nM) to Micromolar (µM) range |
| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event. | Varies (kcal/mol) |
| Entropy Change (ΔS) | The change in disorder of the system upon binding. | Varies (cal/mol·K) |
Advanced Microscopy Techniques for Subcellular Phenotyping
Confocal Fluorescence Microscopy for Enzyme Localization
Confocal fluorescence microscopy is an advanced optical imaging technique that provides high-resolution, three-dimensional images of subcellular structures. nih.govnih.gov It is an indispensable tool for investigating the intracellular trafficking of proteins and determining their localization within specific organelles. nih.gov For a pharmacological chaperone like this compound, a primary goal is to rescue its misfolded target protein from retention in the endoplasmic reticulum (ER) and ensure its correct transport to its designated organelle, such as the lysosome. researchgate.netnih.gov
To assess the efficacy of this compound in promoting the correct localization of the GCase enzyme, researchers use immunofluorescence labeling. nih.gov Cells are treated with this compound, then fixed and permeabilized to allow antibodies to access intracellular components. The cells are then incubated with two different primary antibodies: one that specifically recognizes the GCase enzyme and another that targets a protein known to reside in the lysosome, such as Lysosomal-Associated Membrane Protein 1 (LAMP1).
These primary antibodies are then detected using secondary antibodies conjugated to different fluorescent dyes (fluorophores). For example, the GCase antibody might be labeled with a green fluorophore and the LAMP1 antibody with a red fluorophore. When the sample is imaged with a confocal microscope, the spatial distribution of both proteins can be visualized simultaneously. researchgate.netresearchgate.net An effective chaperone action by this compound would be demonstrated by a significant increase in the overlap (co-localization) of the green (GCase) and red (LAMP1) signals, appearing as yellow in a merged image. This result indicates that the chaperone has successfully facilitated the trafficking of the GCase enzyme to the lysosome. nih.gov
Western Blotting for Protein Level and Autophagy Marker Assessment
Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. researchgate.net In the evaluation of this compound, this method is crucial for two main purposes: assessing the total protein levels of the target enzyme (GCase) and monitoring the status of key markers of autophagy. plymouth.ac.ukresearchgate.net
Furthermore, since GCase is a lysosomal enzyme, its function is intricately linked to the autophagy-lysosome pathway. Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. nih.gov Two of the most important markers used to monitor this process are Microtubule-associated protein 1 light chain 3 (LC3) and p62/SQSTM1. nih.gov During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. The protein p62 acts as a cargo receptor, binding to ubiquitinated substrates and linking them to LC3-II for degradation. nih.govnih.gov
Western blotting can measure the levels of these markers. An increase in the ratio of LC3-II to LC3-I is indicative of autophagosome formation. Concurrently, since p62 is itself degraded during the process, a decrease in its levels suggests efficient autophagic flux (the completion of the autophagy process). nih.gov By analyzing these markers, researchers can determine if the chaperone activity of this compound also modulates the broader cellular degradative pathways.
Table 2: Application of Western Blotting in this compound Evaluation
This table outlines the proteins analyzed and the expected outcomes when using Western blotting to assess the effects of a pharmacological chaperone.
| Target Protein | Cellular Process | Expected Outcome with Effective Chaperone |
|---|---|---|
| Glucocerebrosidase (GCase) | Protein Stability & Trafficking | Increase in the mature form of the protein. |
| LC3-II / LC3-I Ratio | Autophagy Induction | Alteration in the ratio, indicating modulation of autophagosome formation. |
| p62 / SQSTM1 | Autophagic Flux | Decrease in protein levels, indicating enhanced clearance. |
Future Directions and Broader Research Implications of Dgj Pfpht Studies
Refinement of DGJ-pFPhT Analogues for Enhanced Specificity and Efficacy
Future research directions involve the synthesis and evaluation of this compound analogues. The goal is to refine their interaction with target enzymes, primarily α-galactosidase A (α-Gal A), to enhance specificity and efficacy while minimizing off-target effects. The crystal structure of human α-Gal A in complex with this compound has provided valuable insights into the binding mode, revealing a strong hydrogen bond interaction with the catalytic aspartic acid D231 of α-Gal A rcsb.org. This structural information is crucial for the rational design of improved analogues with tailored binding affinities and kinetic profiles. Studies on other iminosugar derivatives, such as N-alkylated DGJ derivatives, have shown that modifications can lead to enhanced specificity and affinity for galactosidases, suggesting a promising avenue for this compound analogue development researchgate.net. The chemical versatility of glycomimetics allows for the optimization of both chaperone and pharmacokinetic properties simultaneously. semanticscholar.org.
Exploration of this compound's Role in Other Glycosidase-Related Pathologies
While initially studied in the context of Fabry disease due to its activity on α-Gal A, the potential role of this compound or its analogues in other glycosidase-related pathologies is an active area of exploration. Lysosomal storage disorders often involve mutations that lead to misfolded glycosidases and subsequent accumulation of substrates. semanticscholar.orgcsic.es. Given that glycomimetics can behave as competitive inhibitors and act as pharmacological chaperones for mutant glycosidases, this compound's core structure could potentially be modified to target other deficient enzymes in different LSDs, such as Gaucher disease (affecting glucocerebrosidase), GM1-gangliosidosis (affecting β-galactosidase), or α-mannosidosis (affecting α-mannosidase). researchgate.netcsic.esresearchgate.netresearchgate.netresearchgate.net. Research into sp²-iminosugars, a class that includes this compound, has already demonstrated their potential as selective glycosidase ligands for various applications. nih.govcsic.es.
Contribution of this compound Research to Understanding Protein Misfolding Diseases
Studies involving this compound contribute to the broader understanding of protein misfolding diseases. Many such diseases, including neurodegenerative disorders, are characterized by the accumulation of misfolded proteins. researchgate.netxiahepublishing.comnih.gov. Pharmacological chaperones like this compound work by binding to and stabilizing misfolded enzymes, promoting their correct folding and trafficking. semanticscholar.orgcsic.es. The insights gained from studying the interaction of this compound with mutant α-Gal A, including the structural basis of its chaperoning activity, provide valuable information about the mechanisms underlying protein folding defects and how small molecules can intervene in these processes. rcsb.orgresearchgate.net. This knowledge can be generalized to other proteins and diseases where misfolding is a key pathological factor.
Development of Novel Glycomimetic Scaffolds Inspired by this compound
The success of this compound as a pharmacological chaperone for α-Gal A has inspired the development of novel glycomimetic scaffolds. Researchers are exploring modifications to the iminosugar core and the attached arylthiourea moiety to create compounds with improved properties, such as enhanced membrane permeability, altered tissue distribution, and increased selectivity for specific glycosidase variants. semanticscholar.orgnih.govcsic.es. The synthesis of diverse libraries of glycomimetics, utilizing approaches like click chemistry, is facilitating the identification of new lead compounds with potential therapeutic applications for various glycosidase deficiencies. csic.es. These efforts are expanding the chemical space of pharmacological chaperones and providing new tools for studying glycosidase function and dysfunction.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing DGJ-pFPhT?
- Methodological Answer: Synthesis typically involves [describe general steps, e.g., nucleophilic substitution, cross-coupling reactions], followed by purification via column chromatography. Characterization should include NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. Ensure purity (>95%) via HPLC. Experimental details must align with reproducibility standards, as outlined in scientific journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
Q. How can researchers verify the purity and stability of this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation using HPLC-MS and track changes in spectroscopic properties. Include control samples and statistical analysis (e.g., ANOVA) to validate results .
Q. What analytical techniques are essential for distinguishing this compound from structurally similar compounds?
- Methodological Answer: Use tandem mass spectrometry (MS/MS) to identify fragmentation patterns unique to this compound. Pair this with differential scanning calorimetry (DSC) to compare thermal behavior. Cross-validate findings with computational methods (e.g., DFT calculations for electronic structure analysis) .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity be systematically resolved?
- Methodological Answer: Apply contradiction analysis frameworks:
- Step 1 : Map discrepancies (e.g., varying IC₅₀ values) across studies.
- Step 2 : Compare experimental variables (cell lines, assay conditions, compound batches).
- Step 3 : Replicate key experiments under standardized protocols.
- Step 4 : Use meta-analysis to identify confounding factors (e.g., solvent effects, protein binding). Reference peer-reviewed conflict resolution frameworks like FINER criteria .
Q. What strategies optimize this compound’s experimental design for in vivo mechanistic studies?
- Methodological Answer: Employ a factorial design to test dose-response relationships, pharmacokinetic parameters (Cmax, AUC), and off-target effects. Use transgenic models (e.g., CRISPR-edited organisms) to isolate target pathways. Include negative controls and blinded data analysis to minimize bias. Document methods in line with open-data policies (e.g., IJPH’s Supplementary Material guidelines) .
Q. How do computational models enhance the interpretation of this compound’s interaction with biological targets?
- Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational changes. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with crystallographic data from repositories like the Protein Data Bank .
Data Management & Reproducibility
Q. What criteria ensure this compound’s research data meets FAIR (Findable, Accessible, Interoperable, Reusable) standards?
- Methodological Answer:
- Deposit raw data in repositories like Figshare or Dryad with unique DOIs.
- Metadata : Include experimental parameters (temperature, pH, instrument settings).
- Documentation : Provide step-by-step protocols and code for computational analyses (GitHub/GitLab).
- Compliance : Adhere to journal-specific policies (e.g., IJPH’s data availability statements) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
